(3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide
Description
Properties
IUPAC Name |
(3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-16-12(17)10-5-8-7-3-1-2-4-9(7)15-11(8)6-14-10/h1-4,10,14-15H,5-6,13H2,(H,16,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJQXDJSNRWOAO-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1C3=CC=CC=C3N2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the indole ring, followed by the introduction of the pyridine moiety. The final step involves the addition of the carbohydrazide group through a condensation reaction with hydrazine derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbohydrazide group can be replaced or modified using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents.
Medicine: In medicine, this compound is explored for its potential anti-cancer and anti-inflammatory properties. Its role in modulating biological pathways is of particular interest.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact pathways involved depend on the specific application, but common targets include kinases and other regulatory proteins.
Comparison with Similar Compounds
Structural Features and Modifications
The table below highlights key structural differences and similarities between the target compound and its analogues:
Biological Activity
(3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antiviral, anticancer, and enzyme inhibitory properties based on various studies.
Chemical Structure
The compound features a tricyclic structure consisting of a pyridine and indole ring system. This unique configuration contributes to its interaction with biological targets.
1. Antiviral Activity
Research indicates that this compound exhibits notable antiviral properties against poliovirus (PV). In vitro studies using Vero cells demonstrated that the compound could significantly inhibit the cytopathic effect (CPE) induced by PV. The mechanism appears to involve the prevention of infection progression rather than direct neutralization of the virus. Specifically:
- Pre-treatment with the compound for 24 hours before viral infection resulted in approximately 70% cell protection.
- The compound was shown to reduce plaque size in plaque reduction assays without decreasing the number of plaque-forming units (PFUs), suggesting a prophylactic effect against PV infection .
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies involving β-carboline derivatives, closely related to pyrido[3,4-b]indole structures, have shown promising results against various cancer cell lines. For instance:
- In vitro tests indicated that certain derivatives exhibit IC50 values less than 10 µM against human breast cancer cells (MDA-MB-231) after 24 hours of treatment .
- The structure-activity relationship suggests that modifications to the pyrido[3,4-b]indole framework can enhance antiproliferative effects.
3. Enzyme Inhibition
The compound's interaction with various enzymes has been explored as well. Notably:
- It has been reported to activate the aryl hydrocarbon receptor (AHR), which plays a crucial role in mediating xenobiotic metabolism and cellular responses to environmental toxins .
- The activation of AHR by related compounds has been linked to increased expression of CYP1A enzymes involved in drug metabolism and detoxification processes.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
